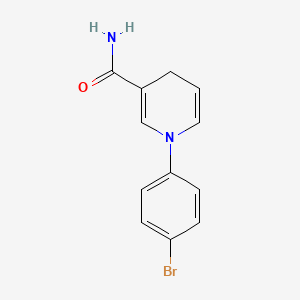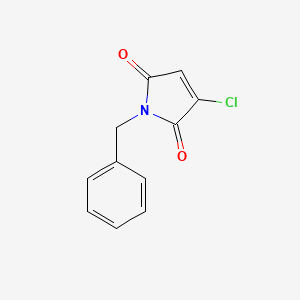
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione is a heterocyclic organic compound that belongs to the pyrrole family This compound is characterized by a benzyl group attached to the nitrogen atom and a chlorine atom attached to the third carbon of the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloro-1-benzyl-1H-pyrrole-2,5-dione with an appropriate aromatic amine in ethanol at elevated temperatures (70-80°C) for a couple of hours . Another method includes the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride, allowing the synthesis of N-substituted pyrroles under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-chloro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, such as EGFR and VEGFR, which play crucial roles in cell signaling pathways . This inhibition can lead to anti-inflammatory and antitumor effects, making it a compound of interest in cancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl-3,4-dichloro-1H-pyrrole-2,5-dione
- 3-Chloro-1-phenyl-1H-pyrrole-2,5-dione
- 1-Benzyl-2,5-dihydro-1H-pyrrole
Uniqueness
1-Benzyl-3-chloro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
112749-59-4 |
|---|---|
Molekularformel |
C11H8ClNO2 |
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
1-benzyl-3-chloropyrrole-2,5-dione |
InChI |
InChI=1S/C11H8ClNO2/c12-9-6-10(14)13(11(9)15)7-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI-Schlüssel |
YBCOMRLISIAZIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


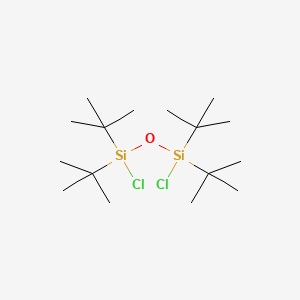
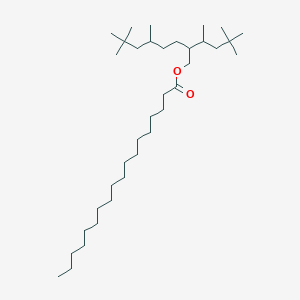
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
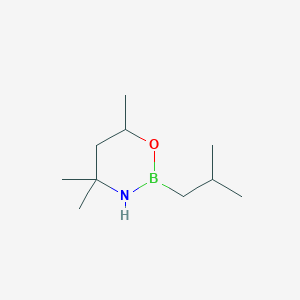

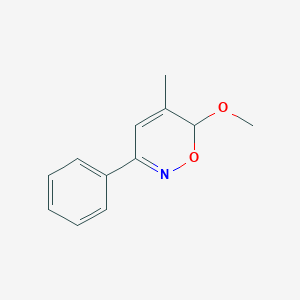
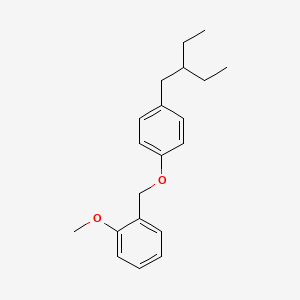
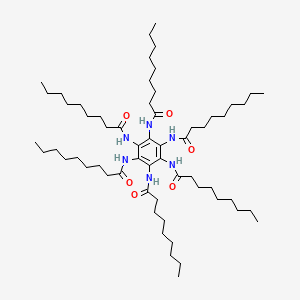
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
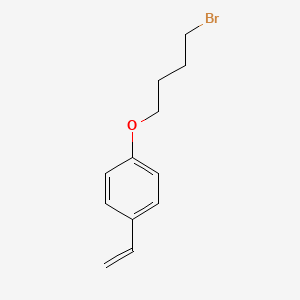
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)

